4-Hexen-1-YN-3-OL
Overview
Description
4-Hexen-1-YN-3-OL, also known as Ethynylmethylvinylcarbinol, is a chemical compound with the molecular formula C6H8O . It has an average mass of 96.127 Da and a monoisotopic mass of 96.057518 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 6 carbon atoms, 8 hydrogen atoms, and 1 oxygen atom . The structure includes a double bond (indicated by the ‘ene’ in hexene) and a triple bond (indicated by the ‘yne’ in hexyne), which contribute to its unique properties .Physical and Chemical Properties Analysis
This compound has a molecular weight of 96.129 g/mol . Other physical and chemical properties such as density, melting point, and boiling point are not provided in the search results.Scientific Research Applications
Biosynthesis Applications
- Optimized Biosynthesis of Flavor Compounds : Research by Chiang, Chang, and Shieh (2003) demonstrates the use of immobilized lipase in the biosynthesis of cis-3-hexen-1-yl acetate, a flavor compound with a fruity odor, commonly used in the food industry.
Chemical Characterization and Reaction Studies
- Chiral Ions and Intramolecular Racemization : Troiani et al. (1997) conducted studies on the racemization and isomerization of 4-Hexen-1-YN-3-OL in gaseous phases, highlighting its behavior in different chemical reactions.
- Selectivity in Multi-Functional Group Molecules : Alshammari et al. (2013) investigated the oxidation of 1-Hexen-3-ol and 2-Hexen-1-ol, revealing insights into controlling the selectivity in molecules with multiple functional groups.
Atmospheric and Environmental Impact
- Gas Phase Reactions with Ozone : Lin et al. (2016) studied the kinetics of hexenols' reactions with ozone, providing significant insights into atmospheric chemistry.
- Photooxidation of Leaf-Wound Compounds : Jiménez et al. (2009) examined the environmental impact of stress-induced compounds like 3-Hexen-1-ol, which is relevant to understanding plant behaviors and atmospheric interactions.
Green Tea Aroma Study
- Role in Green Tea Aroma : Nie et al. (2020) characterized the effect of cis-3-Hexen-1-ol on green tea aroma, emphasizing its significance in food flavoring and the cosmetic industry.
Safety and Hazards
4-Hexen-1-YN-3-OL is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and vapor . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces, and using only non-sparking tools . In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water .
Properties
IUPAC Name |
(E)-hex-4-en-1-yn-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c1-3-5-6(7)4-2/h2-3,5-7H,1H3/b5-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSOGIWDNSFTEG-HWKANZROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(C#C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(C#C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701030170 | |
Record name | 4-Hexen-1-yn-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701030170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10138-60-0 | |
Record name | 4-Hexen-1-yn-3-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010138600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hexen-1-yn-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701030170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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